molecular formula C11H21NO4 B12997085 tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate

tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B12997085
M. Wt: 231.29 g/mol
InChI Key: GNFNVXYTNUOZLY-DJLDLDEBSA-N
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Description

tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound with a complex structure that includes a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs or as a model compound to study biochemical pathways and interactions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with hydroxyl and carbamate groups, such as:

Uniqueness

What sets tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate apart is its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This unique combination of features allows for distinct reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-4-7(6-13)5-9(8)14/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7-,8+,9+/m0/s1

InChI Key

GNFNVXYTNUOZLY-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)CO

Origin of Product

United States

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